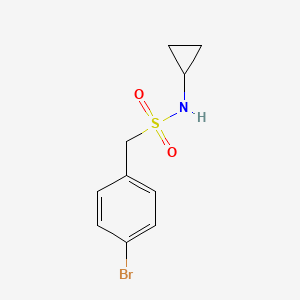

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide

Description

Properties

IUPAC Name |

1-(4-bromophenyl)-N-cyclopropylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2S/c11-9-3-1-8(2-4-9)7-15(13,14)12-10-5-6-10/h1-4,10,12H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQNKWCLUVUQGEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)CC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60589922 | |

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

950235-23-1 | |

| Record name | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60589922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+Cyclopropylamine→this compound+HCl

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale, with optimizations for yield and purity. This might involve the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Coupling Reactions: The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.

Common Reagents and Conditions:

Substitution Reactions: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide.

Oxidation Reactions: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

Reduction Reactions: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Coupling Reactions: Palladium catalysts with boronic acids or alkenes in the presence of a base like potassium carbonate.

Major Products:

Substitution Reactions: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.

Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.

Coupling Reactions: Products include biaryl compounds or alkenyl derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

Biological Studies: It can be used to study the effects of sulfonamide derivatives on biological systems.

Chemical Biology: It serves as a probe to investigate enzyme activities and protein interactions.

Industrial Chemistry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations: Cyclopropyl vs. Isopropyl

Compound : 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide (CAS: 950227-44-8)

- Molecular Formula: Likely C₁₀H₁₄BrNO₂S (isopropyl replaces cyclopropyl).

- Lipophilicity: The isopropyl group may marginally increase LogP compared to cyclopropyl, enhancing membrane permeability but reducing aqueous solubility. Synthetic Accessibility: Cyclopropane synthesis often requires specialized reagents (e.g., Simmons-Smith conditions), whereas isopropyl groups are simpler to introduce .

Functional Group Variations: Sulfonamide vs. Oxadiazole

Compound : 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole (CymitQuimica Ref: 10-F213302)

- Key Differences :

- Electron-Withdrawing Effects : The oxadiazole ring is strongly electron-withdrawing, altering electronic interactions compared to sulfonamides.

- Hydrogen Bonding : Sulfonamides (PSA ~54 Ų) exhibit stronger hydrogen-bonding capacity than oxadiazoles (PSA ~45 Ų), impacting solubility and target engagement.

- Stability : Oxadiazoles are prone to hydrolysis under acidic/basic conditions, whereas sulfonamides are generally more stable .

Chain Length and Aromatic Substitution

Compound : N-[1-(4-Bromophenyl)propyl]cyclopentanamine (CAS: Unspecified)

- Molecular Formula : C₁₄H₂₀BrN

- Key Differences :

Comparative Physicochemical and Pharmacological Profiles

| Property | 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide | 1-(4-Bromophenyl)-N-isopropylmethanesulfonamide | 3-(4-Bromophenyl)-5-(p-tolyl)-1,2,4-oxadiazole |

|---|---|---|---|

| Molecular Weight | 290.18 | ~292.20 (estimated) | ~335.22 |

| LogP | 3.5 | ~3.8 (estimated) | ~4.2 |

| PSA (Ų) | 54.55 | ~54.55 | ~45.0 |

| Boiling Point (°C) | 413.9 | ~420 (estimated) | Not reported |

| Key Applications | Enzyme inhibition, receptor modulation | Similar to target compound | Photovoltaic materials, ligands |

Research Findings and Industrial Relevance

- Metabolic Stability : Cyclopropyl-containing sulfonamides exhibit superior metabolic stability compared to linear alkyl analogs due to reduced susceptibility to oxidative degradation .

- Binding Affinity : The cyclopropyl group’s rigidity enhances binding to sterically constrained active sites (e.g., carbonic anhydrase isoforms) compared to isopropyl derivatives .

- Toxicity : Sulfonamides with brominated aromatic rings may pose halogen-related toxicity risks, necessitating careful ADMET profiling .

Biological Activity

1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide is an organic compound with the molecular formula and a molecular weight of approximately 290.18 g/mol. This compound features a sulfonamide functional group , characterized by the presence of a sulfur atom bonded to both an oxygen atom and a nitrogen atom, along with a bromobenzene ring and a cyclopropyl group attached to the nitrogen of the sulfonamide. Its unique structure suggests potential biological activities, particularly in medicinal chemistry.

The synthesis of this compound typically involves the reaction of 4-bromobenzenesulfonyl chloride with cyclopropylamine, using a base such as triethylamine to neutralize hydrochloric acid produced during the reaction. The general reaction scheme can be summarized as follows:

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

- Substitution Reactions : The bromine atom can be substituted by other nucleophiles.

- Oxidation and Reduction Reactions : The sulfonamide group can be oxidized or reduced under specific conditions.

- Coupling Reactions : The bromophenyl group can participate in Suzuki-Miyaura or Heck coupling reactions.

The biological activity of this compound is primarily attributed to its interaction with biological targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromophenyl group can engage in hydrophobic interactions. These interactions may modulate the activity of target proteins, leading to various biological effects.

Potential Applications

This compound has several applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing potential pharmaceutical agents.

- Biological Studies : Used to investigate the effects of sulfonamide derivatives on biological systems.

- Chemical Biology : Acts as a probe for studying enzyme activities and protein interactions.

- Industrial Chemistry : Employed in developing new materials and catalysts.

Comparative Analysis with Similar Compounds

The following table compares this compound with similar compounds:

| Compound Name | Unique Features |

|---|---|

| This compound | Contains a cyclopropyl group; potential antibacterial properties |

| 1-(4-Bromophenyl)-N-cyclobutylmethanesulfonamide | Features a cyclobutyl group; may exhibit different steric properties |

| 1-(4-Bromophenyl)-N-cyclohexylmethanesulfonamide | Contains a cyclohexyl group; possibly enhanced lipophilicity |

| 1-(4-Chlorophenyl)-N-cyclopropylmethanesulfonamide | Chlorine substituent instead of bromine; differing electronic effects |

This comparison highlights the unique aspects of this compound, particularly its structural configuration and potential biological activities that may differ from other similar compounds.

Case Studies and Research Findings

While specific research applications for this compound are not extensively documented, preliminary studies suggest its potential in various therapeutic areas. For instance:

- Antibacterial Activity : Initial investigations indicate that compounds with similar structures may exhibit antibacterial properties, warranting further exploration into their efficacy against resistant strains.

- Enzyme Inhibition Studies : Research involving sulfonamides has shown promise in inhibiting key enzymes involved in bacterial metabolism, suggesting that this compound could have similar effects.

Future Directions

Ongoing research is necessary to fully elucidate the biological activity and therapeutic potential of this compound. Future studies should focus on:

- In Vivo Studies : To assess the pharmacokinetics and pharmacodynamics in biological systems.

- Structure-Activity Relationship (SAR) Studies : To identify modifications that enhance efficacy or reduce toxicity.

- Mechanistic Studies : To clarify the molecular interactions at play within biological systems.

Q & A

Q. 1.1. What are the optimal synthetic routes for 1-(4-Bromophenyl)-N-cyclopropylmethanesulfonamide, and how can purity (>98%) be achieved?

A two-step approach is recommended:

Sulfonylation : React 4-bromophenylsulfonyl chloride with cyclopropylamine under anhydrous conditions (e.g., THF or DCM) at 0–5°C to minimize side reactions.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol/water mixtures to achieve >98% purity. Purity validation via HPLC with UV detection at 254 nm is critical .

Q. 1.2. How can the crystal structure of this compound be resolved to confirm its stereochemical configuration?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Grow crystals via slow evaporation of a saturated acetone solution. Key parameters:

- Data collection at 100 K to reduce thermal motion artifacts.

- Refinement using SHELXL or Olex2 software.

- Compare bond lengths and angles with analogous sulfonamides (e.g., N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide) to validate structural consistency .

Q. 1.3. What spectroscopic methods are most reliable for characterizing its functional groups?

- NMR : ¹H and ¹³C NMR to confirm sulfonamide (-SO₂NH-) linkage and cyclopropyl protons (δ ~0.5–1.5 ppm).

- FT-IR : Peaks at 1150–1300 cm⁻¹ (S=O asymmetric stretching) and 3250–3350 cm⁻¹ (N-H stretching).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and bromine isotope pattern .

Advanced Research Questions

Q. 2.1. How can computational models predict the biological activity of this compound against bacterial targets?

- Structure-Activity Relationship (SAR) : Use DataWarrior or MOE to calculate physicochemical descriptors (e.g., clogP, polar surface area) and compare with known antibacterials.

- PASS Prediction : Input the SMILES string into PASS Online to estimate antimicrobial potential (Pa > 0.7 indicates high likelihood). Validate with in vitro assays (e.g., MIC against S. aureus) .

Q. 2.2. What experimental strategies resolve contradictions between in vitro and in vivo efficacy data?

- Pharmacokinetic Profiling : Measure plasma stability (e.g., incubation in rat serum) and metabolic half-life using LC-MS/MS.

- Dose-Response Optimization : Adjust dosing frequency based on in vivo ADME (absorption, distribution, metabolism, excretion) data.

- Toxicity Screening : Perform zebrafish embryo toxicity assays to identify off-target effects .

Q. 2.3. How can structural modifications enhance its selectivity for kinase inhibition?

- Fragment-Based Design : Replace the cyclopropyl group with bulkier substituents (e.g., tert-butyl) to improve binding pocket occupancy.

- Molecular Docking : Use AutoDock Vina to simulate interactions with ATP-binding sites of kinases (e.g., EGFR). Prioritize derivatives with ΔG < -9 kcal/mol.

- Bioisosteric Replacement : Substitute the bromophenyl group with a chlorophenyl moiety to maintain halogen bonding while reducing molecular weight .

Q. 2.4. What analytical methods identify degradation products under accelerated stability testing?

- Forced Degradation : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B guidelines).

- LC-HRMS : Detect degradation products (e.g., hydrolyzed sulfonamide or debrominated analogs) with a C18 column and 0.1% formic acid mobile phase.

- Kinetic Modeling : Apply Arrhenius equations to predict shelf life .

Data Contradiction Analysis

Q. 3.1. How to address discrepancies in reported IC₅₀ values across different cell lines?

- Assay Standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.

- Control Normalization : Use staurosporine as a positive control for apoptosis assays.

- Meta-Analysis : Pool data from ≥3 independent studies and apply Student’s t-test with Bonferroni correction .

Q. 3.2. Why does the compound show variable solubility in polar vs. nonpolar solvents?

- Solubility Parameter Analysis : Calculate Hansen solubility parameters (δD, δP, δH) to identify solvents with cohesive energy density matching the compound.

- Co-solvent Blending : Use ethanol-water mixtures (30:70 v/v) to enhance solubility without precipitation .

Methodological Best Practices

Q. 4.1. How to validate synthetic intermediates during multi-step synthesis?

- In-Line Monitoring : Use ReactIR to track reaction progress via characteristic carbonyl or sulfonamide peaks.

- Orthogonal Techniques : Combine TLC (visualized under UV 254 nm) and LC-MS for intermediate purity checks .

Q. 4.2. What in silico tools optimize its pharmacokinetic profile?

- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB penetration, and CYP450 inhibition.

- Proteomics Mapping : STRING database to identify off-target protein interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.